![molecular formula C13H15Cl2N3O B1525025 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride CAS No. 173897-43-3](/img/structure/B1525025.png)
3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride
Übersicht
Beschreibung
3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3O and its molecular weight is 300.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structural characteristics based on diverse research findings.
Structural Characteristics
The compound has a molecular formula of C13H15Cl2N3O and a molecular weight of approximately 300.18 g/mol. It features an aminomethyl group attached to a benzamide moiety and a pyridine ring, which may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural components suggest potential interactions with biological targets such as receptors or enzymes involved in metabolic pathways related to inflammation and pain modulation .
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-(Aminomethyl)-N-(pyridin-3-yl)benzamide dihydrochloride | Pyridine ring at position 3 | Anti-inflammatory effects |
3-[4-(aminomethyl)pyridin-2-yl]oxy-N-(4-fluorophenyl)benzamide | Ether linkage | Potentially different pharmacokinetics |
3-((4-(Aminomethyl)pyridin-2-yl)oxy)-N-(benzo[b]thiophen-2-ylmethyl)benzamide hydrochloride | Thiophene moiety | Unique biological properties due to thiophene influence |
Research indicates that the compound may interact with various receptors or enzymes, influencing pathways related to inflammation and pain modulation. Further investigation is required to elucidate these interactions and determine the compound's specific mechanisms of action within biological systems .
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the antimicrobial properties of pyridine compounds, noting that derivatives similar to 3-(aminomethyl)-N-(pyridin-4-yl)benzamide exhibited activity against various pathogens including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections.
- Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of neurodegenerative diseases, particularly Parkinson's disease. These findings underscore the importance of further exploring the neuroprotective potential of this compound .
- Larvicidal Activity : In agricultural applications, benzamide derivatives have demonstrated larvicidal activities against mosquito larvae, indicating potential use in pest control . This expands the scope of the compound's applicability beyond human health.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound is primarily recognized for its therapeutic potential in pharmacology. Its unique structure, featuring an aminomethyl group, a benzamide moiety, and a pyridine ring, suggests interactions with biological targets such as receptors or enzymes involved in metabolic pathways. Preliminary studies have indicated that it may exhibit anti-inflammatory and analgesic properties , making it a candidate for further research in therapeutic contexts.
Biological Activities
The compound has shown promise in various biological assays, particularly as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors are important in cancer therapy as they can alter gene expression by modifying chromatin structure. The inhibition of HDAC can lead to the reactivation of silenced tumor suppressor genes, thus playing a role in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, indicating the potential of 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride:
- Histone Deacetylase Inhibition : Compounds similar to this benzamide derivative have been reported to effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer progression .
- KDM Inhibition : Related compounds have been identified as potent inhibitors of Jumonji C domain-containing demethylases (KDMs), which are involved in the demethylation of histones. This inhibition can influence epigenetic regulation and has implications for cancer therapy .
Structural Modifications
The synthesis of this compound can be achieved through various methods that allow for structural modifications tailored to enhance its pharmacological properties. These modifications can significantly impact the compound's biological activity and selectivity towards specific targets.
Conclusion and Future Directions
The compound this compound shows significant promise in pharmaceutical applications, particularly in the realms of anti-inflammatory and anticancer therapies. Ongoing research should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential.
Future studies may also explore its interactions with various biological targets, potentially leading to the development of novel therapeutic agents that leverage its unique chemical properties.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-pyridin-4-ylbenzamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;;/h1-8H,9,14H2,(H,15,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBBIXDFXBKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-43-3 | |
Record name | 3-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.